molecular formula C15H13N3O2S B11095577 Dihydropyrimidine-4,6-dione, 1-methyl-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxo-

Dihydropyrimidine-4,6-dione, 1-methyl-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxo-

Cat. No.: B11095577
M. Wt: 299.3 g/mol
InChI Key: FPMWHFGJPSJZHO-XFFZJAGNSA-N
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Description

1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrimidinedione moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-thioxodihydro-4,6(1H)-pyrimidinedione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    2-Thioxodihydro-4,6(1H)-pyrimidinedione: Another precursor used in the synthesis.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures.

Uniqueness

1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is unique due to its combination of the indole and pyrimidinedione moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(5Z)-1-methyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H13N3O2S/c1-17-8-9(10-5-3-4-6-12(10)17)7-11-13(19)16-15(21)18(2)14(11)20/h3-8H,1-2H3,(H,16,19,21)/b11-7-

InChI Key

FPMWHFGJPSJZHO-XFFZJAGNSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)C

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C

Origin of Product

United States

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